cis-4-Hexen-1-ol

Description

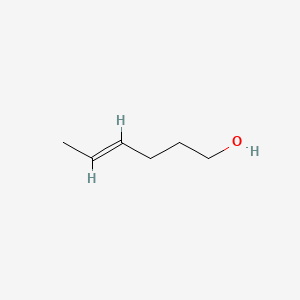

Structure

3D Structure

Properties

IUPAC Name |

(Z)-hex-4-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-2-3-4-5-6-7/h2-3,7H,4-6H2,1H3/b3-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTIODUHBZHNXFP-IHWYPQMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883609 | |

| Record name | 4-Hexen-1-ol, (4Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

159.00 to 160.00 °C. @ 760.00 mm Hg | |

| Record name | (E)-4-Hexen-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031502 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

928-91-6, 6126-50-7, 928-92-7 | |

| Record name | cis-4-Hexen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hexen-1-ol, (4Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-HEXEN-1-OL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hexen-1-ol, (4Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hexen-1-ol, (4Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-hex-4-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HEXEN-1-OL, (4Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/780WMA6J84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (E)-4-Hexen-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031502 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to cis-4-Hexen-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of cis-4-Hexen-1-ol, a fatty alcohol with significance in chemical synthesis and potential applications in biomedical research. This document covers its chemical identity, physical properties, a detailed experimental protocol for its synthesis, and its known biological roles, particularly its interaction with olfactory receptors and the subsequent signaling pathways.

Chemical Identity and Properties

This compound is an organic compound classified as an unsaturated fatty alcohol. Its chemical structure consists of a six-carbon chain with a cis-configured double bond between the fourth and fifth carbon atoms and a primary alcohol functional group at the first position.

Synonyms: A variety of synonyms are used to identify this compound, including:

A comprehensive list of synonyms is provided in the data table below.

Quantitative Data Summary

The following tables summarize the key chemical and physical properties of this compound.

Table 1: Chemical Identifiers and Formula

| Identifier | Value |

| CAS Number | 928-91-6[1][2] |

| Molecular Formula | C₆H₁₂O[1][4][5] |

| Molecular Weight | 100.16 g/mol [1][4][5] |

| SMILES | C/C=C\CCCO[6] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless to light yellow clear liquid[4][5] |

| Purity | >95.0% (GC)[7][4] |

| Boiling Point | 159-160 °C[8] |

| Density | 0.857 g/cm³ |

| Flash Point | 65 °C (149 °F)[2] |

| Solubility | Moderately soluble in water; more soluble in organic solvents[9] |

Experimental Protocols: Synthesis of this compound

The stereoselective synthesis of cis-alkenes is a fundamental challenge in organic chemistry. One of the most reliable methods to achieve this is through the partial hydrogenation of an alkyne using a "poisoned" catalyst, such as Lindlar's catalyst. This protocol details the synthesis of this compound from the corresponding alkyne, 4-hexyn-1-ol.

Protocol: Synthesis of this compound via Catalytic Hydrogenation

This procedure is based on the general principle of Lindlar hydrogenation for the stereoselective reduction of alkynes to cis-alkenes.

Materials:

-

4-hexyn-1-ol

-

Lindlar's catalyst (Palladium on calcium carbonate, poisoned with lead)

-

Hydrogen gas (H₂)

-

Hexane (B92381) (anhydrous)

-

Methanol (anhydrous)

-

Quinoline (B57606) (optional, as an additional catalyst poison)

-

Round-bottom flask

-

Hydrogenation apparatus (e.g., balloon hydrogenation setup or Parr hydrogenator)

-

Magnetic stirrer and stir bar

-

Standard glassware for workup and purification

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-hexyn-1-ol in a suitable solvent such as anhydrous hexane or methanol.

-

Catalyst Addition: To this solution, add Lindlar's catalyst (typically 5-10% by weight relative to the alkyne). A small amount of quinoline can be added to further decrease the catalyst's activity and prevent over-reduction to the alkane.

-

Hydrogenation: The flask is then evacuated and backfilled with hydrogen gas. This can be achieved using a hydrogen-filled balloon or a more sophisticated hydrogenation apparatus. The reaction mixture is stirred vigorously at room temperature.

-

Monitoring the Reaction: The progress of the reaction should be monitored carefully by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting alkyne and to prevent over-reduction to 4-hexan-1-ol.

-

Workup: Once the reaction is complete, the hydrogen atmosphere is replaced with an inert gas (e.g., nitrogen or argon). The reaction mixture is filtered through a pad of celite to remove the solid catalyst. The filter cake is washed with the reaction solvent.

-

Purification: The filtrate is concentrated under reduced pressure. The resulting crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield pure this compound.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The cis-configuration can be confirmed by the characteristic coupling constant of the vinyl protons in the ¹H NMR spectrum.

Biological Activity and Signaling Pathways

This compound is recognized as an odorant molecule, contributing to the "grassy" smell of freshly cut grass.[3][2] Its biological activity is primarily mediated through its interaction with a specific olfactory receptor.

Interaction with Olfactory Receptor OR2J3

This compound is a known ligand for the human olfactory receptor 2J3 (OR2J3), a G-protein-coupled receptor (GPCR).[3][5][6] Genetic variations in the OR2J3 gene have been shown to affect an individual's ability to detect the smell of cis-3-hexen-1-ol (B126655), a structurally similar compound, suggesting a critical role for this receptor in perceiving "green" odors.[2]

Signaling Pathway in Non-Small Cell Lung Cancer

Recent research has demonstrated that OR2J3 is expressed in non-olfactory tissues, including non-small cell lung cancer (NSCLC) cells.[9][10] The activation of OR2J3 in these cancer cells by an agonist (helional, a compound with a similar odor profile) triggers a signaling cascade that has potential therapeutic implications.[10][11] The key steps in this pathway are:

-

Ligand Binding and GPCR Activation: An agonist binds to and activates the OR2J3 receptor.

-

PI3K Activation: The activated GPCR initiates downstream signaling through the Phosphoinositide 3-kinase (PI3K) pathway.[10][11]

-

Increase in Cytosolic Ca²⁺: Activation of the PI3K pathway leads to an increase in the concentration of intracellular calcium (Ca²⁺).[10]

-

ERK Phosphorylation: The signaling cascade also results in the phosphorylation and activation of Extracellular signal-regulated kinase (ERK).[10]

-

Cellular Response: The culmination of this signaling pathway in NSCLC cells is the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation and migration.[10][11]

Mandatory Visualizations

Diagram: Synthesis Workflow of this compound

Caption: Workflow for the synthesis of this compound.

Diagram: OR2J3 Signaling Pathway in NSCLC Cells

Caption: OR2J3 signaling in non-small cell lung cancer.

References

- 1. All About Catalytic Hydrogenation Of An Alkene [unacademy.com]

- 2. Genetic Variation in the Odorant Receptor OR2J3 Is Associated with the Ability to Detect the “Grassy” Smelling Odor, cis-3-hexen-1-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sense of smell - Wikipedia [en.wikipedia.org]

- 4. 3.2.3 – Hydrogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 5. genecards.org [genecards.org]

- 6. OR2J3 - Wikipedia [en.wikipedia.org]

- 7. Alkene synthesis by alkyne semireduction [organic-chemistry.org]

- 8. Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation [jove.com]

- 9. Gene - OR2J3 [maayanlab.cloud]

- 10. Helional-induced activation of human olfactory receptor 2J3 promotes apoptosis and inhibits proliferation in a non-small-cell lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Spectroscopic Profile of cis-4-Hexen-1-ol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for cis-4-Hexen-1-ol, a key intermediate in various chemical syntheses. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the NMR and Mass Spectrometry analysis of this compound.

Table 1: 1H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.46 | m | J(A,B)=10.7, J(A,E)=-1.5, J(A,G)=6.6 | H-5 |

| 5.39 | m | J(B,E)=7.2, J(B,G)=-1.6 | H-4 |

| 3.60 - 3.52 | t | ~7 | H-1 (-CH2OH) |

| 2.11 | q | ~7 | H-3 (-C=C-CH2-) |

| 1.61 | p | ~7 | H-2 (-CH2-CH2OH) |

| 0.96 | t | ~7.5 | H-6 (-CH3) |

Solvent: CDCl3

Table 2: 13C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 129.9 | C-4 or C-5 |

| 128.8 | C-4 or C-5 |

| 62.3 | C-1 (-CH2OH) |

| 30.7 | C-2 |

| 23.3 | C-3 |

| 14.2 | C-6 (-CH3) |

Solvent: CDCl3

Table 3: Infrared (IR) Spectroscopy Peak Table

While a detailed experimental spectrum with peak assignments was not available, the expected characteristic absorption bands for this compound based on its functional groups are listed below. A product specification sheet confirms that the FTIR identification of this compound conforms to established standards.

| Wavenumber (cm-1) | Intensity | Functional Group Assignment |

| ~3330 | Broad, Strong | O-H stretch (alcohol) |

| ~3010 | Medium | =C-H stretch (alkene) |

| 2960-2870 | Strong | C-H stretch (alkane) |

| ~1655 | Medium | C=C stretch (cis-alkene) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

| ~700 | Medium | =C-H bend (cis-alkene) |

Table 4: Mass Spectrometry Data

The following table presents the significant mass-to-charge ratios (m/z) and their relative intensities from the electron ionization (EI) mass spectrum of this compound.

| m/z | Relative Intensity (%) |

| 41 | 100.0 |

| 55 | 85.1 |

| 67 | 78.5 |

| 82 | 52.8 |

| 100 | 9.8 (Molecular Ion) |

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented data for this compound were not explicitly available in the searched literature. However, the following sections describe generalized and widely accepted methodologies for obtaining such spectroscopic data for a liquid alcohol sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl3), in a standard 5 mm NMR tube. A small quantity of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

1H NMR Spectroscopy: The 1H NMR spectrum is typically acquired on a 300, 400, or 500 MHz spectrometer. Standard acquisition parameters include a 30° pulse angle, a spectral width of approximately 15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio. The data is then Fourier transformed, phased, and baseline corrected.

13C NMR Spectroscopy: The 13C NMR spectrum is acquired on the same instrument. Due to the low natural abundance of the 13C isotope, a larger number of scans is required. Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

Data Acquisition: The prepared sample is placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is recorded first. The sample spectrum is then recorded, typically over a range of 4000 to 400 cm-1. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

Mass Analysis and Detection: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

The Biological Significance of C6-Alcohols in Plants: A Technical Guide Focused on (Z)-3-Hexen-1-ol

An important note on the scope of this document: This technical guide was initially intended to focus on the biological significance of cis-4-Hexen-1-ol in plants. However, a comprehensive review of the current scientific literature reveals a significant scarcity of research on this specific isomer. The available information is largely limited to its use as a fragrance and flavoring agent, with only unsubstantiated claims of it being a plant growth regulator. In stark contrast, the closely related isomer, (Z)-3-Hexen-1-ol (cis-3-Hexen-1-ol) , also known as "leaf alcohol," is the subject of extensive research and is well-established as a critical signaling molecule in plant biology.

Therefore, to provide a valuable and data-rich resource for researchers, this guide will focus on the well-documented biological significance of (Z)-3-Hexen-1-ol . The information presented herein for (Z)-3-Hexen-1-ol serves as a comprehensive model for understanding the roles of green leaf volatile (GLV) alcohols in plant defense, stress response, and chemical communication. It is plausible that this compound may have roles in plants, but further research is required to elucidate them.

Introduction to Green Leaf Volatiles (GLVs)

(Z)-3-Hexen-1-ol is a key member of the green leaf volatiles (GLVs), a group of C6 compounds including aldehydes, alcohols, and their esters. These molecules are responsible for the characteristic "green odor" of freshly cut grass and damaged leaves.[1][2] Beyond their familiar scent, GLVs are crucial mediators of a plant's interaction with its environment. They are rapidly synthesized and released in response to mechanical damage, herbivore attack, and certain abiotic stresses.[3] (Z)-3-Hexen-1-ol, in particular, functions as an airborne signal that can prime defenses in undamaged parts of the same plant or in neighboring plants, and it plays a complex role in interactions with insects.[3][4]

Biosynthesis of (Z)-3-Hexen-1-ol

The biosynthesis of (Z)-3-Hexen-1-ol is initiated by physical damage to plant tissues, which disrupts cell membranes and brings substrates and enzymes into contact. The pathway, often referred to as the lipoxygenase (LOX) or oxylipin pathway, proceeds as follows:

-

Release of Fatty Acids: Mechanical damage activates lipases, which release polyunsaturated fatty acids like α-linolenic acid (18:3) from chloroplast membranes.

-

Oxygenation by Lipoxygenase (LOX): In the chloroplast, 13-lipoxygenase (13-LOX) incorporates molecular oxygen into α-linolenic acid to form 13-hydroperoxylinolenic acid (13-HPOT).

-

Cleavage by Hydroperoxide Lyase (HPL): The unstable 13-HPOT is then cleaved by hydroperoxide lyase (HPL) into two fragments: the 12-carbon compound 12-oxo-(Z)-9-dodecenoic acid and the 6-carbon GLV, (Z)-3-hexenal.

-

Reduction to Alcohol: Finally, (Z)-3-hexenal is rapidly converted to (Z)-3-Hexen-1-ol by the action of alcohol dehydrogenase (ADH).[5] This final step is crucial as the alcohol form is generally more stable and has distinct signaling properties compared to the aldehyde.

Biological Significance in Plants

(Z)-3-Hexen-1-ol is a multifaceted signaling molecule involved in both biotic and abiotic stress responses.

Biotic Stress Response

(Z)-3-Hexen-1-ol is a key player in plant defense against herbivores and pathogens. Its roles are complex, encompassing direct defense, indirect defense, and plant-plant communication (priming).

-

Direct Defense: While the aldehyde form, (Z)-3-hexenal, often shows direct toxicity or deterrence to herbivores, (Z)-3-Hexen-1-ol can also influence herbivore behavior.[3] More significantly, upon being absorbed by the plant, it can be converted into a non-volatile defensive compound, (Z)-3-hexenyl vicianoside. This glycoside has been shown to suppress the growth and survival of insect larvae, representing a unique mechanism where an airborne signal is internalized and transformed into a stable defense.[4]

-

Indirect Defense: (Z)-3-Hexen-1-ol acts as an attractant for natural enemies of herbivores, such as parasitic wasps and predatory insects.[3][6] This "cry for help" is a classic example of indirect defense, where the plant recruits other organisms to reduce herbivore pressure.

-

Priming and Plant-Plant Communication: When released from a damaged plant, airborne (Z)-3-Hexen-1-ol can be perceived by undamaged neighboring plants, or even by undamaged tissues of the same plant. This exposure "primes" the receiving plant, leading to a faster and stronger defense response upon subsequent attack.[7] Priming often involves the upregulation of defense-related genes, allowing the plant to be in a state of readiness.[8]

Abiotic Stress Response

Emerging evidence demonstrates that (Z)-3-Hexen-1-ol is also involved in tolerance to various abiotic stresses.

-

Hyperosmotic and Drought Stress: In tea plants (Camellia sinensis), hyperosmotic stress leads to the accumulation of (Z)-3-Hexen-1-ol.[9] Exogenous application of this GLV was found to significantly enhance hyperosmotic stress tolerance by decreasing stomatal conductance, reducing malondialdehyde (MDA, a marker of oxidative stress), and increasing the accumulation of proline and abscisic acid (ABA).[9][10]

-

Cold Stress: Cold stress can induce the release of (Z)-3-Hexen-1-ol. Studies have shown that this volatile can integrate cold and drought stress signaling. Tea plants pre-exposed to cold-induced volatiles, with (Z)-3-Hexen-1-ol being a key component, exhibited increased drought resistance.[11] This suggests a role for (Z)-3-Hexen-1-ol in cross-stress tolerance.

Quantitative Data on the Effects of (Z)-3-Hexen-1-ol

The effects of (Z)-3-Hexen-1-ol on plant defense and stress responses have been quantified in several studies. The following tables summarize key findings.

Table 1: Effect of Exogenous (Z)-3-Hexen-1-ol on Defense Gene Expression in Maize (Zea mays) (Data adapted from Engelberth et al., 2013)[7]

| Gene | Function | Fold Change (vs. Control) after 120 min |

| AOS | Allene Oxide Synthase (JA Biosynthesis) | ~4.5 |

| AOC | Allene Oxide Cyclase (JA Biosynthesis) | ~3.0 |

| CBP CCD1 | Ca2+-Binding Protein | ~3.5 |

| RIP | Ribosome Inactivating Protein (Defense) | ~2.5 |

| EREBP | Ethylene Response Element Binding Protein | ~2.0 |

Table 2: Physiological Effects of Exogenous (Z)-3-Hexen-1-ol on Tea Plants (Camellia sinensis) under Hyperosmotic Stress (Data adapted from Hu et al., 2020)[9]

| Parameter | Control (Stress) | (Z)-3-Hexen-1-ol Pretreatment (Stress) |

| Stomatal Conductance (mmol m-2 s-1) | ~50 | ~25 |

| Relative Water Content (%) | ~65 | ~80 |

| Proline Content (µg g-1 FW) | ~120 | ~200 |

| ABA Content (ng g-1 FW) | ~40 | ~70 |

| Malondialdehyde (MDA) Content (nmol g-1 FW) | ~18 | ~12 |

Signaling Pathways Involving (Z)-3-Hexen-1-ol

(Z)-3-Hexen-1-ol exerts its effects by modulating key plant signaling pathways, most notably the jasmonic acid (JA) pathway, which is central to defense against herbivores and necrotrophic pathogens.

Upon perception, (Z)-3-Hexen-1-ol can lead to a rapid, transient burst in JA levels.[5] This suggests that the GLV acts as an early signal that triggers or amplifies the JA signaling cascade. The upregulation of JA biosynthesis genes like AOS and AOC supports this model. The induced JA-Isoleucine (the bioactive form of JA) then binds to its receptor (COI1), leading to the degradation of JAZ repressor proteins. This de-repression allows transcription factors like MYC2 to activate the expression of a wide array of defense-related genes.

Experimental Protocols

Protocol for Exogenous Application of (Z)-3-Hexen-1-ol

This protocol describes a method for exposing plants to (Z)-3-Hexen-1-ol vapor to study its effect on gene expression and metabolism.

Materials:

-

(Z)-3-Hexen-1-ol (purity >97%)

-

Anhydrous lanolin paste or cotton wick

-

Airtight glass chambers or desiccators

-

Growth chambers or controlled environment rooms

-

Experimental plants (e.g., maize, Arabidopsis, tomato) grown under controlled conditions

Procedure:

-

Preparation of Volatile Source: For a defined dose, dilute (Z)-3-Hexen-1-ol in a suitable solvent (e.g., hexane) to achieve the desired final concentration. Apply a known volume (e.g., 10 µL) of the solution to a cotton wick or a small piece of filter paper. For a continuous release, mix a known amount of pure (Z)-3-Hexen-1-ol with lanolin paste (e.g., 10 µg per 100 mg paste) and apply the paste to a small piece of aluminum foil.

-

Plant Exposure: Place the experimental plants inside the airtight chamber. Introduce the volatile source into the chamber, ensuring it does not directly contact the plant tissue. For control plants, use a source with only the solvent or pure lanolin paste.

-

Incubation: Seal the chambers and place them in a growth chamber under controlled light, temperature, and humidity conditions. The duration of exposure can range from 20 minutes to several hours or days, depending on the experimental goals.[7]

-

Harvesting: At the end of the exposure period, open the chambers in a well-ventilated area. Immediately harvest the plant tissues (e.g., leaves, roots) and flash-freeze them in liquid nitrogen.

-

Storage: Store the frozen samples at -80°C until further analysis (e.g., RNA extraction, metabolite profiling).

Protocol for Analysis of Plant Volatiles by GC-MS

This protocol outlines the collection and analysis of volatiles emitted from plants using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Volatile collection system (e.g., glass chambers, push-pull air system)

-

Adsorbent traps (e.g., filled with Porapak Q or Tenax TA)

-

GC-MS system equipped with a thermal desorption unit (for adsorbent traps) or for liquid injection.

-

High-purity helium or hydrogen as a carrier gas

-

Internal standard (e.g., n-octane or nonyl acetate)

Procedure:

-

Volatile Collection (Dynamic Headspace Sampling): a. Enclose the plant or a specific leaf in a glass chamber. b. Create a "push-pull" system: Push purified, humidified air into the chamber at a controlled flow rate (e.g., 100 mL/min). c. Pull air out of the chamber through an adsorbent trap at a slightly lower flow rate to maintain positive pressure. d. Collect volatiles for a defined period (e.g., 1-4 hours).

-

Sample Analysis (Thermal Desorption GC-MS): a. Add a known amount of internal standard to the trap. b. Place the trap in the thermal desorption unit of the GC-MS. c. The trap is rapidly heated, and the desorbed volatiles are transferred to the GC column by the carrier gas. d. GC Separation: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature to separate the compounds (e.g., initial temp 40°C, hold for 2 min, ramp at 5°C/min to 250°C). e. MS Detection: Operate the mass spectrometer in electron ionization (EI) mode. Scan a mass range of m/z 35-350.

-

Data Analysis: a. Identify compounds by comparing their mass spectra and retention times with those of authentic standards and libraries (e.g., NIST). b. Quantify the compounds by comparing their peak areas to the peak area of the internal standard.

Protocol for qRT-PCR Analysis of Defense Gene Expression

This protocol provides a framework for quantifying the expression of defense-related genes in plant tissue following volatile treatment.

Materials:

-

Frozen plant tissue from the exposure experiment

-

RNA extraction kit (plant-specific) or TRIzol reagent

-

DNase I

-

Reverse transcription kit (e.g., using M-MLV reverse transcriptase)

-

qPCR master mix (e.g., SYBR Green-based)

-

qPCR instrument

-

Gene-specific primers for target and reference genes (e.g., Actin or Ubiquitin)

Procedure:

-

RNA Extraction: Grind the frozen tissue to a fine powder in liquid nitrogen. Extract total RNA using a commercial kit or TRIzol method, following the manufacturer's instructions.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

RNA Quantification and Quality Check: Measure RNA concentration and purity using a spectrophotometer (A260/280 ratio ~2.0). Check RNA integrity on an agarose (B213101) gel or using a bioanalyzer.

-

cDNA Synthesis: Synthesize first-strand cDNA from a standard amount of total RNA (e.g., 1-2 µg) using a reverse transcription kit. Include a no-reverse transcriptase (-RT) control to check for gDNA contamination.

-

qPCR Reaction: a. Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration ~200-500 nM), and diluted cDNA. b. Run the reaction in a qPCR instrument with a standard cycling program (e.g., 95°C for 5 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min). c. Include a melt curve analysis at the end to verify the specificity of the amplified product.

-

Data Analysis: a. Determine the quantification cycle (Cq) for each sample. b. Normalize the Cq value of the target gene to the Cq value of a stable reference gene (ΔCq = Cqtarget - Cqreference). c. Calculate the relative expression fold change using the 2-ΔΔCq method, comparing treated samples to control samples.

Conclusion and Future Directions

(Z)-3-Hexen-1-ol is a well-established and critically important green leaf volatile in plants. Its roles in direct and indirect defense, plant-plant communication, and abiotic stress tolerance highlight its versatility as a signaling molecule. The biosynthesis from membrane lipids via the LOX pathway ensures its rapid deployment upon cellular damage, and its perception triggers a cascade of defense responses, primarily through the jasmonic acid signaling pathway.

For researchers, scientists, and drug development professionals, understanding these pathways offers several opportunities. The modulation of GLV production or perception could lead to novel strategies for crop protection, enhancing a plant's natural defenses against pests and pathogens. Furthermore, the discovery that airborne signals can be absorbed and converted into stable, defensive glycosides opens up new avenues for research into plant metabolic capabilities and their application.

While the biological significance of (Z)-3-Hexen-1-ol is clear, the role of other isomers, such as the initially queried this compound, remains largely unknown. Future research should aim to characterize the full spectrum of hexenol isomers produced by plants and investigate their specific biological activities. Comparative studies could reveal unique functions or synergistic interactions, providing a more complete picture of how these simple C6 molecules orchestrate complex ecological interactions.

References

- 1. EP0481147B1 - Process for the preparation of cis-3-hexene-1-ol from unsaturated fatty acids - Google Patents [patents.google.com]

- 2. cis-3-Hexen-1-ol - Wikipedia [en.wikipedia.org]

- 3. Roles of (Z)-3-hexenol in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intake and transformation to a glycoside of (Z)-3-hexenol from infested neighbors reveals a mode of plant odor reception and defense - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Green Leaf Volatiles: A Plant’s Multifunctional Weapon against Herbivores and Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Herbivore-Induced (Z)-3-Hexen-1-ol is an Airborne Signal That Promotes Direct and Indirect Defenses in Tea (Camellia sinensis) under Light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Early Transcriptome Analyses of Z-3-Hexenol-Treated Zea mays Revealed Distinct Transcriptional Networks and Anti-Herbivore Defense Potential of Green Leaf Volatiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. (Z)-3-Hexen-1-ol accumulation enhances hyperosmotic stress tolerance in Camellia sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

The Elusive Role of cis-4-Hexen-1-ol as an Insect Pheromone: A Technical Guide to C6 Alcohols in Insect Communication

For: Researchers, Scientists, and Drug Development Professionals

Abstract

While the specific role of cis-4-Hexen-1-ol as a pheromone component in insects remains largely uncharacterized in publicly available scientific literature, its structural isomers and other C6 unsaturated alcohols are well-documented as crucial semiochemicals in insect communication. This technical guide provides an in-depth exploration of the role of these C6 "green leaf volatiles" as insect attractants and pheromone components. Due to the limited data on this compound, this document focuses on its more studied isomers, cis-3-Hexen-1-ol and trans-2-Hexen-1-ol (B124871), to provide a comprehensive overview of the methodologies used to identify and characterize these compounds, the quantitative electrophysiological and behavioral responses they elicit, and the underlying signaling pathways. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction: The Scent of Green - C6 Alcohols in Insect Olfaction

Six-carbon (C6) unsaturated alcohols, such as cis-3-Hexen-1-ol (leaf alcohol), are common green leaf volatiles (GLVs) released by plants upon damage. These compounds play a pivotal role in insect-plant interactions, acting as cues for host location, and in some cases, have been co-opted as components of insect pheromones, mediating behaviors such as aggregation and mating. Despite the prevalence of its isomers in insect chemical communication, this compound has not been extensively identified as a key component of any known insect pheromone blend based on current research. This guide, therefore, uses its better-understood isomers as a proxy to detail the technical aspects of studying such compounds in insect chemical ecology.

Quantitative Electrophysiological and Behavioral Responses to C6 Alcohols

The perception of C6 alcohols by insects is primarily studied through electrophysiological and behavioral assays. Electroantennography (EAG) measures the overall electrical response of the antenna to an odorant, while behavioral assays, such as olfactometer and wind tunnel experiments, quantify the insect's attraction or repulsion.

Electroantennogram (EAG) Response Data

The following tables summarize EAG responses of various insect species to C6 unsaturated alcohols. It is important to note that responses can vary significantly based on species, sex, and physiological state.

| Insect Species | Compound | Dose | Mean EAG Response (mV) | Notes |

| Anoplophora glabripennis (Asian Longhorned Beetle) | (Z)-3-Hexenol | 1 ng/µL | ~0.2 | Dose-dependent increase in response observed.[1] |

| 10 ng/µL | ~0.4 | |||

| 100 ng/µL | ~0.7 | |||

| 1 µg/µL | ~1.0 | |||

| 10 µg/µL | ~1.3 | |||

| Monolepta signata (a leaf beetle) | Mixture 20 (containing trans-2-hexen-1-ol) | Not specified | 3.076 ± 0.251 | Strongest response among 26 mixtures tested on females.[2] |

| Mixture 23 (α-phellandrene + trans-2-hexen-1-ol + 1-heptene) | Not specified | 2.764 ± 0.188 | Second strongest response in females.[2] |

Table 1: Electroantennogram (EAG) responses of selected insect species to C6 unsaturated alcohols.

| Insect Species | Compound | Normalized EAG Response | Notes |

| Drosophila melanogaster (Fruit Fly) | cis-3-Hexenol | 1.0 | Used as the standard for normalization.[3][4][5][6] |

| Heliothis virescens (Tobacco Budworm) | cis-3-Hexenol | 1.0 | Used as the standard for normalization.[3][4][5][6] |

| Helicoverpa zea (Corn Earworm) | cis-3-Hexenol | 1.0 | Used as the standard for normalization.[3][4][5][6] |

| Ostrinia nubilalis (European Corn Borer) | cis-3-Hexenol | 1.0 | Used as the standard for normalization.[3][4][5][6] |

| Microplitis croceipes (a parasitic wasp) | cis-3-Hexenol | 1.0 | Used as the standard for normalization.[3][4][5][6] |

Table 2: Normalized Electroantennogram (EAG) responses to cis-3-Hexenol in various insect species.

Behavioral Response Data

Behavioral assays quantify the attractiveness of a compound. The data below is from Y-tube olfactometer and field trapping experiments.

| Insect Species | Compound/Mixture | Assay Type | Behavioral Response |

| Monolepta signata | Mixture 23 (α-phellandrene + trans-2-hexen-1-ol + 1-heptene) | Y-tube olfactometer | Significant attraction of both males and females.[2] |

| Field Trapping | Highest trap capture compared to other mixtures and control.[2] | ||

| Mixture 20 (containing trans-2-hexen-1-ol) | Y-tube olfactometer | Significant attraction of females.[2] | |

| Mixture 22 (containing trans-2-hexen-1-ol) | Field Trapping | Significantly more adults attracted than control.[2] | |

| Mixture 26 (containing trans-2-hexen-1-ol) | Field Trapping | Significantly more adults attracted than control.[2] |

Table 3: Behavioral responses of Monolepta signata to volatile mixtures containing trans-2-Hexen-1-ol.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings in chemical ecology. The following sections outline the standard protocols for the key experiments cited.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique used to identify biologically active compounds from a complex mixture.

Objective: To pinpoint which volatile compounds in a sample elicit an electrophysiological response from an insect's antenna.

Methodology:

-

Sample Preparation: Volatiles are collected from the insect or plant source, typically using solvent extraction or solid-phase microextraction (SPME).

-

Gas Chromatography (GC): The extracted sample is injected into a GC, where the compounds are separated based on their volatility and interaction with the column's stationary phase.

-

Effluent Splitting: At the end of the GC column, the effluent is split into two streams. One stream goes to a standard GC detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) for chemical identification.

-

Electroantennographic Detection (EAD): The second stream is directed over a prepared insect antenna. The antenna is mounted between two electrodes, and the electrical potential difference is continuously recorded.

-

Data Analysis: When a biologically active compound elutes from the GC and passes over the antenna, it triggers a depolarization, which is recorded as a peak in the EAD signal. By aligning the EAD peaks with the peaks from the FID or MS, the active compounds can be identified.[7][8]

Y-Tube Olfactometer Bioassay

This assay is a standard laboratory method for studying insect olfactory preferences.

Objective: To determine if an insect is attracted to, neutral to, or repelled by a specific odor.

Methodology:

-

Apparatus: A Y-shaped glass or plastic tube is used. A stream of purified, humidified air is passed through each arm.

-

Odor Application: The test odor is introduced into the airflow of one arm (the "treatment" arm), while the other arm contains a control (e.g., solvent only).

-

Insect Release: A single insect is released at the base of the Y-tube.

-

Observation: The insect's movement is observed for a set period. A "choice" is recorded when the insect moves a certain distance into one of the arms and remains there for a minimum time.[9][10][11][12]

-

Data Analysis: The number of insects choosing the treatment arm versus the control arm is statistically analyzed (e.g., using a Chi-squared test) to determine if there is a significant preference.[12]

Wind Tunnel Bioassay

Wind tunnels provide a more realistic setting for studying the flight behavior of insects in response to an odor plume.

Objective: To observe and quantify the flight behavior of an insect towards a distant odor source.

Methodology:

-

Apparatus: A wind tunnel with controlled airflow, temperature, humidity, and lighting is used.

-

Odor Source Placement: The pheromone or attractant source is placed at the upwind end of the tunnel.

-

Insect Release: Insects are released at the downwind end.

-

Behavioral Observation: The flight path and specific behaviors (e.g., activation, upwind flight, casting, landing) are recorded.[2][13][14]

-

Data Analysis: The percentage of insects exhibiting each behavior is calculated and compared between the treatment and control.

Insect Olfactory Signaling Pathway

The perception of odors, including C6 alcohols, in insects involves a complex signaling cascade within the olfactory sensory neurons (OSNs) located in the antennae.

-

Odorant Binding: Volatile molecules enter the sensillum lymph through pores in the cuticle and are bound by Odorant-Binding Proteins (OBPs).

-

Receptor Activation: The OBP-odorant complex transports the odorant to the membrane of the OSN, where it interacts with an Odorant Receptor (OR) complex. This complex typically consists of a specific OR (ORx) that determines the odorant specificity and a highly conserved co-receptor (Orco).

-

Signal Transduction: The binding of the odorant to the ORx/Orco complex opens a non-selective cation channel, leading to the depolarization of the OSN membrane. In some cases, a secondary G-protein-coupled pathway may also be activated.

-

Action Potential: If the depolarization reaches the threshold, an action potential is generated and transmitted along the axon to the antennal lobe of the insect's brain for processing.

-

Signal Termination: Odorant-Degrading Enzymes (ODEs) in the sensillum lymph break down the odorant molecules, terminating the signal and allowing the neuron to reset.

Conclusion and Future Directions

While this compound itself has not been prominently identified as an insect pheromone component, the study of its isomers and other C6 alcohols provides a robust framework for understanding how these common plant volatiles mediate insect behavior. The methodologies outlined in this guide are fundamental to the field of chemical ecology and are essential for the discovery and characterization of new semiochemicals.

Future research should aim to:

-

Screen for the presence of this compound in the volatile profiles of a wider range of insect species.

-

Conduct electrophysiological and behavioral assays with synthetic this compound on various insect species to determine if it elicits any significant responses.

-

Investigate the biosynthetic pathways of C6 alcohols in insects that utilize them as pheromones.

Such studies will not only fill the knowledge gap regarding the specific role of this compound but also contribute to the broader understanding of insect chemical communication, which can have significant implications for the development of novel and sustainable pest management strategies.

References

- 1. Attempt to Quantify Molecules of Host Plant Volatiles Evoking an Electroantennographic Response in Anoplophora glabripennis Antennae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. Reverse chemical ecology in a moth: machine learning on odorant receptors identifies new behaviorally active agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ento.psu.edu [ento.psu.edu]

- 14. researchtrend.net [researchtrend.net]

An In-depth Technical Guide to the Safety and Handling of cis-4-Hexen-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for cis-4-Hexen-1-ol. The information is compiled from various safety data sheets (SDS), regulatory assessments, and scientific literature to ensure a thorough understanding of the potential hazards and safe handling practices for this compound in a research and development setting.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic green, grassy odor.[1] It is primarily used in the fragrance and flavor industry. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 928-91-6 | [2][3] |

| Molecular Formula | C₆H₁₂O | [3][4] |

| Molecular Weight | 100.16 g/mol | [3][4] |

| Boiling Point | 158-160 °C @ 760 mmHg | [5] |

| Flash Point | 59.44 °C (139.00 °F) - 65 °C (149 °F) | [6][7] |

| Density | Approximately 0.857 g/cm³ | [7] |

| Solubility | Soluble in alcohol. Slightly soluble in water. | [6] |

Hazard Identification and GHS Classification

The GHS classification for this compound has some inconsistencies across different sources, particularly concerning its flammability. It is generally classified as a flammable or combustible liquid.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement | Signal Word | Pictogram | Reference(s) |

| Flammable Liquid | H226: Flammable liquid and vapor | Warning | 🔥 | [5] |

| Combustible Liquid | H227: Combustible liquid | Warning | None | [8] |

Due to the conflicting classifications, it is prudent to treat this compound as a flammable liquid and take appropriate precautions.

Toxicological Data

Specific quantitative toxicological data for this compound is limited in publicly available literature. However, data for the closely related isomer, cis-3-Hexen-1-ol, can provide an indication of its potential toxicity. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated 4-hexen-1-ol (isomer not specified) and concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent".[9][10] It also holds a Generally Recognized as Safe (GRAS) status from the Flavor and Extract Manufacturers Association (FEMA).[10]

Table 3: Toxicological Data for Related Compounds (cis-3-Hexen-1-ol)

| Test | Species | Route | Value | Reference(s) |

| LD50 | Rat | Oral | 4700 mg/kg | [11] |

| LD50 | Rabbit | Dermal | 5000 mg/kg | [12] |

| LC50 | Rat | Inhalation | > 4.99 mg/L (4 h) | [12] |

While this data suggests low acute toxicity for a related compound, it is crucial to handle this compound with care, assuming it may have similar properties.

Skin and Eye Irritation: There is no specific skin irritation data available for this compound. For the related compound, cis-3-Hexen-1-ol, some sources suggest it is not a skin irritant, while others indicate the potential for skin inflammation in some individuals.[13] Safety data for the trans-isomer of 4-Hexen-1-ol indicates it can cause serious eye irritation.[14] Therefore, it is recommended to avoid contact with skin and eyes.

Genotoxicity, Repeated Dose, and Reproductive Toxicity: Specific studies on the genotoxicity, repeated dose toxicity, and reproductive toxicity of this compound were not found. However, as a FEMA GRAS substance and a fragrance ingredient reviewed by the Research Institute for Fragrance Materials (RIFM), it would have undergone a safety assessment that considers these endpoints.[15][16][17] These assessments often rely on data from structurally related compounds and computational toxicology.

Handling Precautions and Personal Protective Equipment (PPE)

Given its flammability and potential for eye irritation, the following handling precautions should be observed:

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[18]

-

Ignition Sources: Keep away from open flames, sparks, and hot surfaces. Use non-sparking tools.[18]

-

Personal Protective Equipment:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[18]

Experimental Protocols for Safety Assessment

Standardized OECD guidelines are typically followed for the safety assessment of chemicals. For a substance like this compound, the following protocols would be relevant:

-

OECD 404: Acute Dermal Irritation/Corrosion: This test involves applying the substance to the skin of a rabbit to assess the potential for skin irritation and corrosion.[13] Observations for erythema and edema are made over a period of time.

-

OECD 405: Acute Eye Irritation/Corrosion: This guideline describes the procedure for evaluating the potential of a substance to cause eye irritation or corrosion when applied to the eye of a rabbit.[19][20][21][22][23]

-

OECD 471: Bacterial Reverse Mutation Test (Ames Test): This is a widely used in vitro test to assess the mutagenic potential of a chemical by exposing specific strains of bacteria to the substance and observing for mutations.[24][25][26][27][28]

The safety assessment of flavor and fragrance ingredients by organizations like FEMA and RIFM involves a comprehensive, tiered approach that includes a review of existing data, structure-activity relationships, and, when necessary, conducting in vitro and in vivo tests following internationally recognized guidelines.[1][29][30][31]

Emergency Procedures

Spill Response Workflow

The following diagram outlines a logical workflow for responding to a spill of this compound.

References

- 1. rifm.org [rifm.org]

- 2. scbt.com [scbt.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. (Z)-hex-4-en-1-ol | C6H12O | CID 5365589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-hexenol, 6126-50-7 [thegoodscentscompany.com]

- 7. This compound, 97% | Fisher Scientific [fishersci.ca]

- 8. chemicalbook.com [chemicalbook.com]

- 9. JECFA Evaluations-4-HEXEN-1-OL- [inchem.org]

- 10. femaflavor.org [femaflavor.org]

- 11. cis-3-Hexen-1-ol - Wikipedia [en.wikipedia.org]

- 12. fishersci.com [fishersci.com]

- 13. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 14. fishersci.com [fishersci.com]

- 15. rifm.org [rifm.org]

- 16. FEMA GRAS--a GRAS assessment program for flavor ingredients. Flavor and Extract Manufacturers Association - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. femaflavor.org [femaflavor.org]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. oecd.org [oecd.org]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. oecd.org [oecd.org]

- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 23. nucro-technics.com [nucro-technics.com]

- 24. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 25. nelsonlabs.com [nelsonlabs.com]

- 26. Comparison of Methods Used for Evaluation of Mutagenicity/Genotoxicity of Model Chemicals - Parabens - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. sicherheitsbewerter.info [sicherheitsbewerter.info]

- 30. The safety assessment of fragrance materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. RIFM Home | Fragrance Material Safety Assessment Center [fragrancematerialsafetyresource.elsevier.com]

A Technical Guide to cis-4-Hexen-1-ol for Researchers and Drug Development Professionals

An in-depth overview of the commercial availability, purity, analysis, and potential applications of the unsaturated alcohol, cis-4-Hexen-1-ol.

Introduction

This compound (CAS No. 928-91-6) is an unsaturated fatty alcohol that serves as a valuable building block in organic synthesis and as a biochemical reagent in life sciences research.[1][2][3] Its characteristic green and fresh aroma also leads to its use in the fragrance and flavoring industries.[2][4] For researchers, particularly those in drug development and medicinal chemistry, understanding the commercial landscape, purity grades, and analytical methodologies for this compound is crucial for ensuring the reliability and reproducibility of experimental outcomes. This guide provides a comprehensive technical overview of this compound, including its commercial suppliers, available purity grades, detailed experimental protocols for analysis, and a discussion of its potential applications in pharmaceutical research.

Commercial Suppliers and Purity Grades

A variety of chemical suppliers offer this compound in several purity grades suitable for research and development purposes. The most common purity levels are ≥95% and ≥97%, typically determined by gas chromatography (GC). The table below summarizes the offerings from prominent commercial suppliers.

| Supplier | Stated Purity | Analytical Method | Reference |

| Thermo Scientific Chemicals (formerly Alfa Aesar) | 97% | GC, FTIR | [5][6] |

| TCI (Tokyo Chemical Industry) | >95.0% | GC | [7][8][9][10][11] |

| Santa Cruz Biotechnology | For Research Use Only | N/A | [12][13][14] |

| Biosynth | For Research Use Only | N/A | [8][9] |

| Bedoukian Research | ≥96.5% | N/A | [15][16] |

| BOC Sciences | N/A | N/A | [15][16] |

| CymitQuimica | >95.0% | GC | [7][12] |

Note: "For Research Use Only" indicates that while a specific purity percentage may not be advertised, the product is intended for laboratory applications. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for precise purity data.[12][14]

Analytical Characterization: Experimental Protocols

Accurate determination of the purity and identity of this compound is paramount for its use in sensitive applications like drug synthesis. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[17] It is the standard method for assessing the purity of this compound.

Experimental Protocol: GC-MS Analysis of this compound

-

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column is suitable, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector: Split/splitless injector.

-

GC Method Parameters:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Final hold: Hold at 200 °C for 5 minutes.

-

-

-

MS Method Parameters:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 35-200.

-

-

Data Analysis: The purity is determined by calculating the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. The identity is confirmed by comparing the obtained mass spectrum with a reference spectrum from a database (e.g., NIST). The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 100 and characteristic fragment ions.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound, including the cis-configuration of the double bond.

Experimental Protocol: ¹H and ¹³C NMR of this compound

-

Instrumentation: A 300 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Expected Chemical Shifts (δ, ppm):

-

~5.4-5.6 (m, 2H, -CH=CH-): The coupling constant (J) between these two protons will be approximately 10-12 Hz, which is characteristic of a cis-alkene.

-

~3.6 (t, 2H, -CH₂OH)

-

~2.1 (q, 2H, -CH₂-CH=)

-

~1.6 (quintet, 2H, -CH₂CH₂OH)

-

~1.0 (t, 3H, CH₃-)

-

A broad singlet for the hydroxyl proton (-OH), the chemical shift of which can vary depending on concentration and the presence of water.

-

-

-

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional proton-decoupled carbon spectrum.

-

Expected Chemical Shifts (δ, ppm):

-

~130 (-CH=)

-

~125 (-CH=)

-

~62 (-CH₂OH)

-

~30 (-CH₂CH₂OH)

-

~20 (-CH₂-CH=)

-

~14 (CH₃-)

-

-

Synthesis and Purification Strategies

While this compound is commercially available, an understanding of its synthesis and purification is valuable for custom synthesis needs or for preparing derivatives.

Synthetic Approaches

The synthesis of cis-alkenols can be challenging. A common strategy involves the stereoselective reduction of an alkyne precursor.

Workflow for a Potential Synthesis of this compound

Caption: A potential synthetic workflow for this compound.

A plausible synthesis could start from a protected propargyl alcohol, which is deprotonated and alkylated with an ethyl halide to form a 4-hexyn-1-ol derivative. Deprotection followed by a stereoselective reduction of the triple bond to a cis-double bond using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) and hydrogen gas would yield this compound.

Purification

For high-purity applications, fractional distillation is the most common method for purifying this compound.

Experimental Protocol: Fractional Distillation

Given that this compound has a boiling point of approximately 158-160 °C at atmospheric pressure, fractional distillation can be employed to separate it from lower or higher boiling impurities.[18]

-

Apparatus: A standard fractional distillation setup including a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask.

-

Procedure:

-

The crude this compound is placed in the round-bottom flask with boiling chips or a magnetic stir bar.

-

The apparatus is assembled, and the flask is gently heated.

-

The vapor will rise through the fractionating column, and fractions are collected based on their boiling points.

-

The fraction distilling at a stable temperature corresponding to the boiling point of this compound is collected as the purified product.

-

The purity of the collected fractions should be monitored by GC-MS.

-

Applications in Drug Development and Research

This compound serves as a versatile building block in the synthesis of more complex molecules, including natural products and potential drug candidates.[19] Unsaturated alcohols are components of various biologically active molecules, and their stereochemistry can be critical for their function.

Role as a Synthetic Intermediate

The presence of both a hydroxyl group and a cis-double bond allows for a variety of chemical transformations. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be used in esterification or etherification reactions. The double bond can undergo various addition reactions or be cleaved. These functionalities make this compound a useful intermediate in the total synthesis of natural products, such as certain insect pheromones or prostaglandins (B1171923), which have a wide range of physiological effects.[13][20][21][22]

Potential Involvement in Signaling Pathways

Unsaturated fatty acids and their derivatives, including alcohols, are known to play roles in cellular signaling.[6] They are components of cell membranes and can influence membrane fluidity and the function of membrane-bound proteins.[23] While specific signaling pathways directly involving this compound are not well-documented in readily available literature, the metabolism of unsaturated alcohols can lead to the formation of signaling molecules. For instance, the oxidation of alcohols to aldehydes and carboxylic acids can generate molecules that participate in various metabolic and signaling cascades.

Logical Relationship of Unsaturated Alcohols in Cellular Processes

Caption: Potential roles of unsaturated alcohols in cellular functions.

Conclusion

This compound is a commercially accessible and valuable chemical for a range of research and development activities. Its utility as a synthetic building block, particularly in the construction of stereochemically defined molecules, makes it a compound of interest for medicinal chemists and drug development professionals. A thorough understanding of its purity, analytical characterization, and potential synthetic and biological roles is essential for its effective application in the laboratory. The information and protocols provided in this guide aim to equip researchers with the necessary knowledge to confidently source, handle, and utilize this compound in their scientific endeavors.

References

- 1. (Z)-Hex-4-en-1-ol(928-91-6) 1H NMR [m.chemicalbook.com]

- 2. Total (Bio)Synthesis: Strategies of Nature and of Chemists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Showing Compound (Z)-4-Hexen-1-ol (FDB011532) - FooDB [foodb.ca]

- 5. asianpubs.org [asianpubs.org]

- 6. Signalling pathways controlling fatty acid desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. Mechanisms and cell signaling in alcoholic liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, biological activities and computational studies of bis-Schiff base derivatives of 4-hydroxyacetophenone: insights from an in vitro, molecular docking and dynamics simulation approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. Concise, scalable and enantioselective total synthesis of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

- 15. (Z)-4-hexen-1-ol, 928-91-6 [thegoodscentscompany.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. (Z)-hex-4-en-1-ol | C6H12O | CID 5365589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Vicinal ketoesters – key intermediates in the total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Prostaglandins. IV. A synthesis of F-type prostaglandins. A total synthesis of prostaglandin F 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Dietary fatty acids and alcohol: effects on cellular membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of cis-4-Hexen-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of cis-4-Hexen-1-ol, specifically its boiling point and density. The information herein is curated for professionals in research and development who require precise data and methodologies for their work with this compound.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below, providing a clear and concise reference for laboratory applications.

| Physical Property | Value | Conditions |

| Boiling Point | 158 to 160 °C | At 760 mmHg[1][2][3][4] |

| Density | 0.857 g/mL | Not specified |

| Specific Gravity | 0.840 to 0.860 | At 20 °C[2] |

| Specific Gravity | 0.854 to 0.858 | At 25 °C[3] |

Experimental Protocols

The following sections detail the standard methodologies for determining the boiling point and density of a liquid compound such as this compound.

1. Determination of Boiling Point via the Capillary Method

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5][6] A common and effective method for determining the boiling point of a small liquid sample is the capillary tube method.[5][7]

Apparatus:

-

Heating apparatus (e.g., oil bath or heating block)

-

Beaker

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube, sealed at one end

-

Stirring mechanism

-

Sample of this compound

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the liquid sample.

-

The entire assembly is immersed in a heating bath (e.g., oil bath) but not touching the bottom of the beaker.

-

The bath is heated gently and stirred continuously to ensure uniform temperature distribution.

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.[5][7]

-

The heating is then discontinued, and the bath is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the liquid begins to enter the capillary tube.[5]

2. Determination of Density

Density is a fundamental physical property defined as the mass of a substance per unit volume.[8] For a liquid like this compound, density can be determined by measuring its mass and volume.

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer (for higher accuracy)

-

Thermometer

-

Sample of this compound

Procedure:

-

The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance.

-

A known volume of this compound is carefully added to the graduated cylinder or pycnometer. The volume should be read from the bottom of the meniscus.

-

The mass of the container with the liquid is then measured.

-

The mass of the liquid is determined by subtracting the mass of the empty container from the combined mass of the container and the liquid.[9]

-

The temperature of the liquid is recorded as density is temperature-dependent.

-

The density is calculated by dividing the mass of the liquid by its volume.[8][10] To ensure accuracy, the measurement should be repeated multiple times, and the average value should be taken.[9]

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Boiling Point Determination.

Caption: Workflow for Density Determination.

References

- 1. This compound | 928-91-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. 4-hexenol, 6126-50-7 [thegoodscentscompany.com]

- 3. (Z)-4-hexen-1-ol, 928-91-6 [thegoodscentscompany.com]

- 4. (Z)-hex-4-en-1-ol | C6H12O | CID 5365589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Video: Boiling Points - Procedure [jove.com]

- 6. phillysim.org [phillysim.org]

- 7. Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. [askfilo.com]

- 8. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. homesciencetools.com [homesciencetools.com]

Navigating the Properties of cis-4-Hexen-1-ol: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of cis-4-Hexen-1-ol, a key intermediate in various chemical syntheses. Understanding these fundamental properties is critical for its effective handling, storage, and application in research and development, particularly in the pharmaceutical and fragrance industries. This document outlines available solubility data, discusses stability considerations, and furnishes detailed experimental protocols for in-house assessment.

Solubility Profile of this compound

The solubility of a compound is a critical parameter for its application in solution-based reactions, formulations, and analytical characterization. This compound is a six-carbon unsaturated alcohol, and its solubility is governed by the interplay between its polar hydroxyl group and its nonpolar hydrocarbon chain.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of common laboratory solvents is not extensively documented in publicly available literature. The following table summarizes the available quantitative and qualitative data.

| Solvent | Chemical Formula | Type | Solubility (at 25 °C) | Citation |

| Water | H₂O | Polar Protic | ~16,000 mg/L (estimated) | [1][2] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | [1] |

| Methanol | CH₃OH | Polar Protic | Miscible (Predicted) | |

| Acetone | C₃H₆O | Polar Aprotic | Miscible (Predicted) | |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Miscible (Predicted) | |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Miscible (Predicted) | |

| Hexane | C₆H₁₄ | Nonpolar | Soluble (Predicted) | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble | |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble |

Note: "Miscible (Predicted)" and "Soluble (Predicted)" are estimations based on the principle of "like dissolves like." Experimental verification is recommended.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

This protocol outlines a standardized procedure for determining the solubility of a liquid solute, such as this compound, in various solvents.[3][4]

Objective: To determine the equilibrium solubility of this compound in a selection of laboratory solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (HPLC grade)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess is crucial to ensure that equilibrium with the undissolved solute is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-